molecular formula C20H24N4O2S B303718 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303718
Peso molecular: 384.5 g/mol
Clave InChI: KCFBLAQLXYTPKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.

Mecanismo De Acción

The exact mechanism of action of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. It is believed to work by activating the immune system to attack cancer cells. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to induce the formation of blood clots in tumor blood vessels, leading to tumor necrosis.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapy drugs to the tumor site.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its ability to induce tumor necrosis and inhibit tumor growth in various cancer cell lines and animal models. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its toxicity. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to cause severe side effects in animal models, including liver and kidney damage.

Direcciones Futuras

There are several future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to study the combination of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-cancer drugs to enhance their effectiveness. Another direction is to study the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with immunotherapy drugs to enhance the immune response against cancer cells. Additionally, further research is needed to understand the exact mechanism of action of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and to develop less toxic analogs of the compound.

Métodos De Síntesis

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile was first synthesized in the 1980s by scientists at the Wellington School of Medicine in New Zealand. The synthesis involves a multi-step process starting with the reaction of 2,5-dimethyl-3,6-dihydro-1,4-thiazine with 2-chloroacrylonitrile to produce 2-amino-5,6-dimethyl-3,4-dihydro-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline. This compound is then reacted with morpholine and sodium cyanoborohydride to produce 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Aplicaciones Científicas De Investigación

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines and animal models. 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its ability to enhance the anti-tumor effects of chemotherapy and radiation therapy.

Propiedades

Nombre del producto

2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C20H24N4O2S

Peso molecular

384.5 g/mol

Nombre IUPAC

2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O2S/c1-20(2)10-14-18(15(25)11-20)17(16-4-3-9-27-16)13(12-21)19(22)24(14)23-5-7-26-8-6-23/h3-4,9,17H,5-8,10-11,22H2,1-2H3

Clave InChI

KCFBLAQLXYTPKO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CS4)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CS4)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.